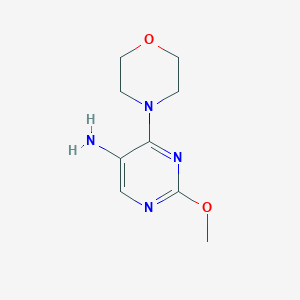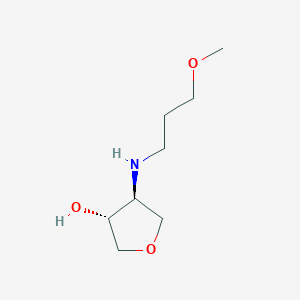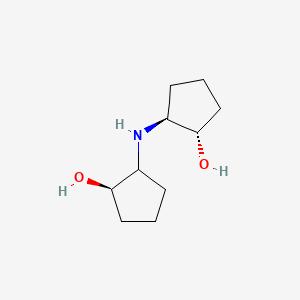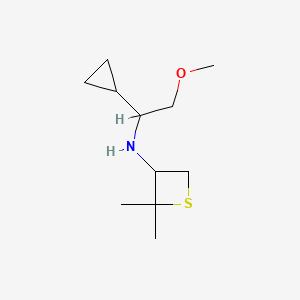![molecular formula C19H23ClN4O2 B15279921 (S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a piperidinyl group, and a chloro substituent. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution or addition reactions.
Attachment of the methoxybut-1-yn-1-yl group: This can be done using alkylation or coupling reactions.
Chlorination: The chloro substituent is introduced using chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide: shares similarities with other pyrrolo[2,3-b]pyridine derivatives, which also exhibit interesting chemical and biological properties.
Uniqueness
Structural Features: The unique combination of functional groups in this compound sets it apart from other similar compounds.
Reactivity: Its reactivity profile, including the types of reactions it undergoes and the conditions required, distinguishes it from other compounds in the same class.
Applications: The specific applications and potential therapeutic uses of this compound highlight its uniqueness in scientific research.
Propriétés
Formule moléculaire |
C19H23ClN4O2 |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
4-chloro-2-(4-methoxybut-1-ynyl)-3-methyl-1-[(3S)-piperidin-3-yl]pyrrolo[2,3-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C19H23ClN4O2/c1-12-16(7-3-4-9-26-2)24(13-6-5-8-22-11-13)19-17(12)14(20)10-15(23-19)18(21)25/h10,13,22H,4-6,8-9,11H2,1-2H3,(H2,21,25)/t13-/m0/s1 |
Clé InChI |
CFSVVPXFKWODBI-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@H]3CCCNC3)C#CCCOC |
SMILES canonique |
CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)C3CCCNC3)C#CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)

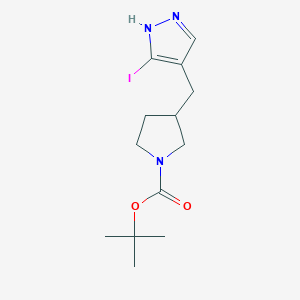
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)



